molecular formula C7H9O3PS B12124834 (4-Methylsulfanyl-phenyl)-phosphonic acid CAS No. 46061-42-1

(4-Methylsulfanyl-phenyl)-phosphonic acid

Cat. No.: B12124834
CAS No.: 46061-42-1
M. Wt: 204.19 g/mol
InChI Key: NEQRNXTVPVGOQR-UHFFFAOYSA-N
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Description

(4-Methylsulfanyl-phenyl)-phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfanyl-phenyl)-phosphonic acid typically involves the reaction of 4-methylsulfanylphenyl derivatives with phosphonic acid or its derivatives. One common method is the reaction of 4-methylsulfanylphenyl bromide with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methylsulfanyl-phenyl)-phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.

    Reduction: The phosphonic acid group can be reduced to a phosphine oxide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(4-Methylsulfanyl-phenyl)-phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonic acid group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (4-Methylsulfanyl-phenyl)-phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfonylphenylacetic acid: Similar structure but with an acetic acid group instead of a phosphonic acid group.

    4-Methylsulfonylphenylamine: Contains an amine group instead of a phosphonic acid group.

Uniqueness

(4-Methylsulfanyl-phenyl)-phosphonic acid is unique due to the presence of both a methylsulfanyl group and a phosphonic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

46061-42-1

Molecular Formula

C7H9O3PS

Molecular Weight

204.19 g/mol

IUPAC Name

(4-methylsulfanylphenyl)phosphonic acid

InChI

InChI=1S/C7H9O3PS/c1-12-7-4-2-6(3-5-7)11(8,9)10/h2-5H,1H3,(H2,8,9,10)

InChI Key

NEQRNXTVPVGOQR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)P(=O)(O)O

Origin of Product

United States

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